Cas no 2228264-27-3 (3-(prop-2-yn-1-yl)-1,2-oxazole)
3-(prop-2-yn-1-yl)-1,2-oxazole Chemical and Physical Properties
Names and Identifiers
-
- 3-(prop-2-yn-1-yl)-1,2-oxazole
- 2228264-27-3
- EN300-1806708
-
- Inchi: 1S/C6H5NO/c1-2-3-6-4-5-8-7-6/h1,4-5H,3H2
- InChI Key: MSNWARYNNCKWEL-UHFFFAOYSA-N
- SMILES: O1C=CC(CC#C)=N1
Computed Properties
- Exact Mass: 107.037113783g/mol
- Monoisotopic Mass: 107.037113783g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 113
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.9
- Topological Polar Surface Area: 26Ų
3-(prop-2-yn-1-yl)-1,2-oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1806708-1g |
3-(prop-2-yn-1-yl)-1,2-oxazole |
2228264-27-3 | 1g |
$1429.0 | 2023-09-19 | ||
| Enamine | EN300-1806708-5g |
3-(prop-2-yn-1-yl)-1,2-oxazole |
2228264-27-3 | 5g |
$4143.0 | 2023-09-19 | ||
| Enamine | EN300-1806708-10g |
3-(prop-2-yn-1-yl)-1,2-oxazole |
2228264-27-3 | 10g |
$6144.0 | 2023-09-19 | ||
| Enamine | EN300-1806708-0.05g |
3-(prop-2-yn-1-yl)-1,2-oxazole |
2228264-27-3 | 0.05g |
$1200.0 | 2023-09-19 | ||
| Enamine | EN300-1806708-0.1g |
3-(prop-2-yn-1-yl)-1,2-oxazole |
2228264-27-3 | 0.1g |
$1257.0 | 2023-09-19 | ||
| Enamine | EN300-1806708-0.25g |
3-(prop-2-yn-1-yl)-1,2-oxazole |
2228264-27-3 | 0.25g |
$1315.0 | 2023-09-19 | ||
| Enamine | EN300-1806708-0.5g |
3-(prop-2-yn-1-yl)-1,2-oxazole |
2228264-27-3 | 0.5g |
$1372.0 | 2023-09-19 | ||
| Enamine | EN300-1806708-1.0g |
3-(prop-2-yn-1-yl)-1,2-oxazole |
2228264-27-3 | 1g |
$1429.0 | 2023-06-03 | ||
| Enamine | EN300-1806708-2.5g |
3-(prop-2-yn-1-yl)-1,2-oxazole |
2228264-27-3 | 2.5g |
$2800.0 | 2023-09-19 | ||
| Enamine | EN300-1806708-5.0g |
3-(prop-2-yn-1-yl)-1,2-oxazole |
2228264-27-3 | 5g |
$4143.0 | 2023-06-03 |
3-(prop-2-yn-1-yl)-1,2-oxazole Related Literature
-
Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 3-(prop-2-yn-1-yl)-1,2-oxazole
Exploring the Properties and Applications of 3-(prop-2-yn-1-yl)-1,2-oxazole (CAS No. 2228264-27-3)
The compound 3-(prop-2-yn-1-yl)-1,2-oxazole, identified by its CAS number 2228264-27-3, is a fascinating heterocyclic molecule that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields. This article delves into the chemical properties, synthesis methods, and emerging uses of this compound, while also addressing common queries and trending topics related to oxazole derivatives and alkyne-functionalized heterocycles.
From a structural perspective, 3-(prop-2-yn-1-yl)-1,2-oxazole combines an oxazole ring with a propargyl group, creating a versatile scaffold for further chemical modifications. The presence of both the 1,2-oxazole moiety and the terminal alkyne functionality makes this compound particularly valuable in click chemistry applications and pharmaceutical research. Researchers have shown growing interest in such functionalized heterocycles as building blocks for more complex molecular architectures.
Recent studies highlight the importance of 3-(prop-2-yn-1-yl)-1,2-oxazole in medicinal chemistry, where its structural features allow for diverse biological interactions. The compound's CAS 2228264-27-3 has become a subject of numerous patent applications, particularly in the development of novel therapeutic agents. Its potential as a pharmacophore in drug discovery aligns with current industry trends toward targeted molecular therapies and precision medicine approaches.
The synthesis of 3-(prop-2-yn-1-yl)-1,2-oxazole typically involves cyclization reactions of appropriate precursors, followed by alkynylation steps. Modern synthetic protocols emphasize atom economy and green chemistry principles, reflecting the growing demand for sustainable chemical processes. These methodologies often utilize catalytic systems that minimize waste generation while maintaining high yields - a crucial consideration in today's environmentally conscious research landscape.
Beyond pharmaceutical applications, CAS 2228264-27-3 has shown promise in materials science. The compound's ability to participate in polymerization reactions through its alkyne group makes it valuable for creating functional polymers with tailored properties. This aligns with current research trends in smart materials development, particularly for applications requiring specific electronic or mechanical characteristics.
Analytical characterization of 3-(prop-2-yn-1-yl)-1,2-oxazole typically involves advanced techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the compound's structure and purity, which are essential considerations for researchers working with this specialty chemical. The growing availability of sophisticated analytical tools has significantly enhanced our understanding of such heterocyclic compounds and their behavior in various environments.
From a commercial perspective, the demand for 3-(prop-2-yn-1-yl)-1,2-oxazole reflects broader market trends favoring custom synthesis and research chemicals. Suppliers often highlight the compound's CAS number 2228264-27-3 as a key identifier, ensuring precise specification for research purposes. The compound's pricing and availability frequently appear in searches related to heterocyclic building blocks and specialty organic compounds, indicating its importance in contemporary chemical research.
Safety considerations for handling 3-(prop-2-yn-1-yl)-1,2-oxazole follow standard laboratory protocols for organic compounds. While not classified as hazardous under normal conditions, proper chemical handling procedures should always be observed. This aspect frequently appears in search queries related to laboratory safety and chemical storage, demonstrating users' growing awareness of workplace safety in research environments.
The future research directions for CAS 2228264-27-3 appear promising, with potential applications expanding into catalysis, material science, and bioconjugation techniques. The compound's versatility positions it as a valuable tool in addressing current scientific challenges, particularly in the development of next-generation materials and biologically active compounds. These applications resonate with today's research priorities in nanotechnology and biomedical engineering.
In conclusion, 3-(prop-2-yn-1-yl)-1,2-oxazole (CAS No. 2228264-27-3) represents an important class of functionalized heterocycles with wide-ranging applications across multiple scientific disciplines. Its unique structural features and reactivity profile continue to inspire innovative research, making it a compound of significant interest in both academic and industrial settings. As scientific understanding progresses, we can anticipate new discoveries that will further expand the utility of this remarkable molecule.
2228264-27-3 (3-(prop-2-yn-1-yl)-1,2-oxazole) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)